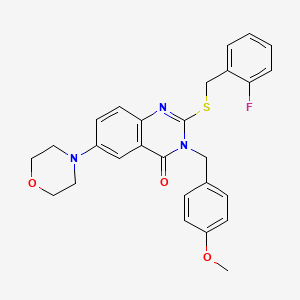

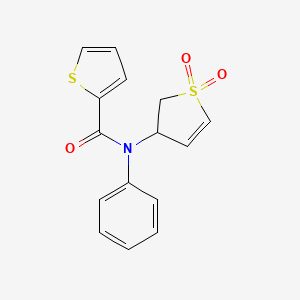

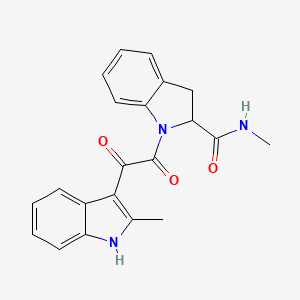

2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the cyclization of amino acids and formamide, and the use of reagents like phosphorus (V) sulfide for the introduction of thio groups. For example, the synthesis of 6-fluoro-4-quinazolinol derivatives involves cyclization reaction of 2-amino-5-fluorobenzoic acid and formamide, followed by treatment with phosphorus (V) sulfide to introduce thiol groups, and further reaction under phase transfer conditions to produce various substituted derivatives (Xu et al., 2007).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods such as IR, 1H NMR, and LC-MS, is crucial for confirming the structure of synthesized compounds. Studies have detailed the crystal packing and supramolecular interactions in related compounds, highlighting the importance of intermolecular C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions in forming stable molecular structures (Banu et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves nucleophilic substitution reactions, as well as the potential for forming various derivatives through reactions with halides or isocyanates. The synthesis routes can include steps like Br/Li exchange reactions and reactions with alkyl isothiocyanates to achieve desired substitutions and functionalizations (Kobayashi et al., 2011).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

The compound 2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one and its derivatives have been a subject of synthesis and structural analysis. Studies have detailed the synthesis of structurally similar compounds, often involving sophisticated chemical reactions. For instance, Banu et al. (2013) described the synthesis and crystal structure analysis of a morpholinomethyl derivative, highlighting its supramolecular network formation due to various intermolecular interactions, including C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions (Banu et al., 2013). Similarly, Makino et al. (2001) developed a solid-phase synthesis method for diverse 1,3-disubstituted 2-thioxoquinazoline-4-ones, providing a foundation for the synthesis of a wide range of structurally related compounds (Makino, Nakanishi, & Tsuji, 2001).

Radiochemical Applications

In the context of medical imaging and radiotherapy, derivatives of the subject compound have been explored for their radiochemical properties. For instance, Al-Salahi et al. (2018) synthesized a benzo[g]quinazolin derivative and studied its radioiodination, showcasing its potential as a radiopharmaceutical for tumor targeting, with a notable tumor uptake in experimental models (Al-Salahi et al., 2018).

Biological Activity

Several studies have investigated the biological activities of compounds structurally similar to 2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one. For instance, the antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has been evaluated, indicating potent inhibitory effects on fungi growth (Xu et al., 2007). Moreover, the synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones have been explored, shedding light on their potential as antimicrobial agents (Patel & Patel, 2010).

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O3S/c1-33-22-9-6-19(7-10-22)17-31-26(32)23-16-21(30-12-14-34-15-13-30)8-11-25(23)29-27(31)35-18-20-4-2-3-5-24(20)28/h2-11,16H,12-15,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFYDKNRIDVAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)